molecular formula C10H9F3N4O B1420951 2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1240526-47-9

2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Cat. No.: B1420951
CAS No.: 1240526-47-9
M. Wt: 258.2 g/mol
InChI Key: GHPANNJZKRKWMY-UHFFFAOYSA-N
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Description

2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a triazole ring and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using fluorinated pyridines.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving azides and alkynes under copper-catalyzed conditions.

    Coupling of Pyridine and Triazole Rings: The pyridine and triazole rings are then coupled using appropriate linkers and reagents.

    Introduction of the Ethan-1-ol Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the pyridine or triazole rings.

Mechanism of Action

The mechanism of action of 2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes or receptors by binding to their active sites and modulating their activity . The trifluoromethyl group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and triazoles, such as:

Uniqueness

The uniqueness of 2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol lies in its combination of a trifluoromethyl-substituted pyridine ring with a triazole ring and an ethan-1-ol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-[5-(trifluoromethyl)pyridin-2-yl]triazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O/c11-10(12,13)7-1-2-9(14-5-7)17-6-8(3-4-18)15-16-17/h1-2,5-6,18H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPANNJZKRKWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=C(N=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Reactant of Route 2
2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Reactant of Route 3
2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Reactant of Route 4
2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Reactant of Route 5
2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Reactant of Route 6
2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

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